Ancymidol
Ancymidol
Ancymidol is a tertiary alcohol that is methanol in which the hydrogens attached to the carbon are replaced by cyclopropyl, p-methoxyphenyl and pyrimidin-5-yl groups. By inhibiting gibberellin biosynthesis, ancymidol reduces plant growth, resulting in reduced internode elongation and thus more compact plants. It is used in the commercial production of a wide variety of container-grown bedding and foliage plants, including chrysanthemums, Easter lilies and poinsettias. It has a role as a plant growth retardant, a cellulose synthesis inhibitor and a gibberellin biosynthesis inhibitor. It is a tertiary alcohol and a member of pyrimidines.
Brand Name:
Vulcanchem
CAS No.:
12771-68-5
VCID:
VC20976702
InChI:
InChI=1S/C15H16N2O2/c1-19-14-6-4-12(5-7-14)15(18,11-2-3-11)13-8-16-10-17-9-13/h4-11,18H,2-3H2,1H3
SMILES:
COC1=CC=C(C=C1)C(C2CC2)(C3=CN=CN=C3)O
Molecular Formula:
C15H16N2O2
Molecular Weight:
256.30 g/mol
Ancymidol
CAS No.: 12771-68-5
Cat. No.: VC20976702
Molecular Formula: C15H16N2O2
Molecular Weight: 256.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ancymidol is a tertiary alcohol that is methanol in which the hydrogens attached to the carbon are replaced by cyclopropyl, p-methoxyphenyl and pyrimidin-5-yl groups. By inhibiting gibberellin biosynthesis, ancymidol reduces plant growth, resulting in reduced internode elongation and thus more compact plants. It is used in the commercial production of a wide variety of container-grown bedding and foliage plants, including chrysanthemums, Easter lilies and poinsettias. It has a role as a plant growth retardant, a cellulose synthesis inhibitor and a gibberellin biosynthesis inhibitor. It is a tertiary alcohol and a member of pyrimidines. |
|---|---|
| CAS No. | 12771-68-5 |
| Molecular Formula | C15H16N2O2 |
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | cyclopropyl-(4-methoxyphenyl)-pyrimidin-5-ylmethanol |
| Standard InChI | InChI=1S/C15H16N2O2/c1-19-14-6-4-12(5-7-14)15(18,11-2-3-11)13-8-16-10-17-9-13/h4-11,18H,2-3H2,1H3 |
| Standard InChI Key | HUTDUHSNJYTCAR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(C2CC2)(C3=CN=CN=C3)O |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2CC2)(C3=CN=CN=C3)O |
| Melting Point | 110.5 °C |
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